2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane
Description
2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane is a spirocyclic compound featuring a bicyclic framework where two nitrogen atoms are embedded within a seven-membered ring system. The pyridin-4-yl substituent at position 2 introduces aromaticity and enhances molecular interactions with biological targets, such as enzymes and receptors.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-pyridin-4-yl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C10H13N3/c1-3-11-4-2-9(1)13-7-10(8-13)5-12-6-10/h1-4,12H,5-8H2 |
InChI Key |
QVZINOBIJGALRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CN(C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane typically involves the formation of the spirocyclic core followed by the introduction of the pyridine ring. One common method is the [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates, which forms the spirocyclic β-lactam intermediate. This intermediate can then be reduced to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antitumor Activity : Research indicates that derivatives of 2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane exhibit significant antitumor properties. For instance, compounds designed from this scaffold have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Neuropharmacology : The compound has been investigated for its potential as a modulator of neurotransmitter systems, particularly in the context of treating neurodegenerative diseases. Studies have demonstrated its ability to interact with sigma receptors, which are implicated in various neurological disorders .
2. Enzyme Inhibition
- Targeting MLL Fusion Proteins : The compound has been identified as an inhibitor of the menin-MLL interaction, which is crucial in the context of certain leukemias. This application highlights its potential role in developing targeted cancer therapies .
- Biochemical Pathways : The compound's structure allows it to bind to specific enzymes, modulating their activity. This property is being explored for developing new therapeutic agents targeting metabolic pathways involved in disease processes .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study conducted on a series of derivatives based on 2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane revealed potent antitumor activity against human breast cancer cells (MCF-7). The mechanism involved induction of apoptosis through the activation of caspase pathways, demonstrating the compound's potential as a lead structure for anticancer drug development .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuropharmacological applications, compounds derived from this diazaspiro framework were assessed for their ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that these compounds could significantly reduce cell death in vitro, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer’s .
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural Features and Physicochemical Properties
Notes:
- Pyridinyl substituents (e.g., pyridin-4-yl) improve target engagement through π-π interactions and hydrogen bonding, critical for receptor binding .
- Sulfonyl groups (e.g., propylsulfonyl) increase solubility and metabolic stability compared to alkyl or aromatic substituents .
Key Findings :
- Antimicrobial Activity : Sulfonyl derivatives (e.g., methylsulfonyl) exhibit higher antimicrobial potency due to enhanced membrane penetration .
- Anticancer Potential: Pyridinyl and benzyl substitutions correlate with anticancer activity, likely via PARP-1 or CDK inhibition .
- Receptor Specificity : Pyridinyl-substituted analogs show superior D3 receptor binding (Ki: ~100–120 nM) compared to trifluoroethyl derivatives (Ki: >1000 nM), highlighting substituent polarity and size as critical factors .
Mechanistic Insights
- PARP-1 Inhibition : The unsubstituted 2,6-diazaspiro[3.3]heptane core achieves PARP-1 inhibition (IC₅₀: 3.9 nM), comparable to clinical PARP inhibitors like olaparib .
- Dopamine D3 Receptor Modulation : Pyridinyl substitutions optimize steric and electronic interactions, enabling selective D3 receptor targeting for neurological disorders .
- Enzyme Inhibition : Sulfonyl groups enhance interactions with catalytic sites, as seen in soluble epoxide hydrolase inhibition .
Biological Activity
2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by the presence of a pyridine ring and a diazaspiro framework. Its molecular formula is , and it exhibits unique chemical properties that contribute to its biological activities.
The biological activity of 2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may act as an inhibitor or modulator of specific pathways involved in disease processes.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits significant biological activity:
- Antimicrobial Activity : Studies have shown that derivatives of diazaspiro compounds possess antimicrobial properties. For instance, modifications to the diazaspiro structure have resulted in compounds that demonstrate efficacy against various bacterial strains .
- CNS Activity : Compounds similar to 2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane have been evaluated for their effects on central nervous system (CNS) receptors, indicating potential applications in treating neurological disorders .
- Cancer Research : The compound has been investigated for its anticancer properties, particularly in relation to its ability to inhibit cancer cell proliferation through specific molecular interactions .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| CNS Modulation | Potential anxiolytic effects | |
| Anticancer | Inhibition of cell proliferation |
Case Study 1: Antimicrobial Evaluation
A series of derivatives based on the diazaspiro framework were synthesized and tested against common bacterial strains. The results indicated that certain modifications enhanced antibacterial efficacy, suggesting a promising direction for developing new antibiotics.
Case Study 2: CNS Activity Assessment
In vitro assays were conducted to evaluate the binding affinity of 2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane at sigma receptors (σ1 and σ2). The findings revealed significant binding activity, supporting further exploration into its potential as a therapeutic agent for CNS disorders.
Research Findings
Recent studies have focused on optimizing the pharmacological profile of 2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane through structural modifications. These modifications aim to enhance selectivity and reduce side effects while maintaining or improving efficacy against targeted biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
